molecular formula C19H18N2O5S2 B2922577 methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034438-03-2

methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2922577
CAS No.: 2034438-03-2
M. Wt: 418.48
InChI Key: JCABGHFQNYCJHD-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a sulfonamide-containing aromatic compound characterized by a pyridine-thiophene hybrid substituent and a methoxybenzoate ester backbone. Its structure integrates sulfur and nitrogen heterocycles, which are common in pharmaceuticals and agrochemicals due to their bioactivity and binding properties.

Properties

IUPAC Name

methyl 4-methoxy-3-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)11-18(16)28(23,24)21-12-13-7-8-20-15(10-13)17-4-3-9-27-17/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCABGHFQNYCJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the molecule.

    Substitution: This reaction can replace one functional group with another, modifying the molecule’s structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways involved would depend on the context in which the compound is used .

Comparison with Similar Compounds

Compound 3 (Methyl 4-((2-(((1H-Benzo[d]imidazol-2-yl)Sulfinyl)Methyl)-3-Methylpyridin-4-yl)Oxy)-3-Methoxybenzoate)

  • Structural Differences : Replaces the thiophene-pyridine group with a benzoimidazole-sulfinyl-pyridine moiety.
  • Synthesis : Synthesized via nucleophilic substitution between methyl 4-hydroxy-3-methoxybenzoate and a sulfinylpyridine precursor under basic conditions (K₂CO₃/DMF) .
  • Purification : Requires basic alumina column chromatography (CH₂Cl₂/MeOH), unlike simpler ester derivatives, due to polar sulfinyl groups .

2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole

  • Key Feature : Lacks the benzoate ester but retains the sulfinyl-pyridine-benzimidazole core.
  • Applications : Similar to Compound 3, this structure aligns with antiulcer agents but may exhibit altered pharmacokinetics due to the absence of ester hydrolysis pathways .

Fluorinated Pyridine Derivatives

3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-yl-Methanesulfinyl]-Benzimidazole-1-Sulfonyl}-4-Methylbenzoic Acid 2-(Toluene-4-Sulfonyl)Ethyl Ester (8f)

  • Structural Contrast : Incorporates a trifluoroethoxy group on the pyridine ring, enhancing electron-withdrawing effects and metabolic stability compared to the methoxy-thiophene group in the target compound.
  • Bioactivity : Fluorinated analogs often show improved bioavailability and target affinity in kinase inhibitors or antimicrobial agents .

4-[5-Difluoromethoxy-2-{(3,4-Dimethoxypyridin-2-yl)-Methanesulfinyl}-Benzimidazole-1-Sulfonyl]Phenoxyacetic Acid 2-(Toluene-4-Sulfonyl)Ethyl Ester (5g)

  • Functional Groups : Difluoromethoxy and dimethoxypyridine substituents increase lipophilicity and may enhance blood-brain barrier penetration, unlike the hydrophilic thiophene-pyridine system .

Agrochemical Sulfonylurea Analogs

Metsulfuron-Methyl (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)

  • Structural Comparison : Shares the methyl benzoate and sulfonamide groups but replaces the pyridine-thiophene moiety with a triazine ring.
  • Application : A herbicide inhibiting acetolactate synthase (ALS). The thiophene-pyridine variant’s larger aromatic system might reduce soil mobility but improve target selectivity .

Ester-Based Derivatives

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate (LS-03205)

  • Key Differences : Substitutes the sulfamoyl group with a thiadiazole-phenylcarbamoyl chain.
  • Properties : Lower molecular weight (369.4 vs. ~420–450 for the target compound) suggests differences in solubility and diffusion rates .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₉H₁₇N₂O₅S₂ (estimated) ~440–450 Thiophene-pyridine, sulfamoyl, methoxybenzoate Enzyme inhibition, agrochemicals
Compound 3 C₂₃H₂₁N₃O₆S 467.5 Benzoimidazole-sulfinyl, methoxybenzoate Proton pump inhibition
8f C₃₂H₂₈F₃N₃O₈S₂ 727.7 Trifluoroethoxy, toluenesulfonyl Kinase inhibition
Metsulfuron-Methyl C₁₄H₁₅N₅O₆S 381.4 Triazine, sulfonylurea Herbicide
LS-03205 C₁₈H₁₅N₃O₄S 369.4 Thiadiazole-carbamoyl Antimicrobial/Agrochemical

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s thiophene-pyridine group may complicate synthesis compared to benzoimidazole or triazine derivatives, requiring specialized coupling reagents .
  • Bioactivity Trends : Sulfonamide/sulfinyl groups enhance enzyme-binding capacity, but substituents like thiophene (electron-rich) vs. trifluoroethoxy (electron-poor) modulate target specificity and metabolic stability .
  • Agrochemical Potential: Compared to metsulfuron-methyl, the thiophene-pyridine variant’s bulkier structure may reduce leaching risks in soil but require higher application doses .

Biological Activity

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate, also referred to as TH239, is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables to illustrate its properties and effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N2O5S2
  • Molecular Weight : 418.48 g/mol
  • CAS Number : 2034438-03-2

TH239 primarily functions as an inhibitor of maternal embryonic leucine zipper kinase (MELK), a protein that is overexpressed in various cancers. The inhibition of MELK leads to:

  • Reduced Cell Proliferation : TH239 has been shown to significantly decrease the proliferation rates of cancer cells in vitro.
  • Induction of Apoptosis : The compound triggers programmed cell death pathways in tumor cells, which is crucial for cancer treatment.
  • Anti-inflammatory Properties : Preliminary studies suggest that TH239 may also interact with cyclooxygenase enzymes, indicating potential anti-inflammatory effects.

Biological Activity Overview

The biological activity of TH239 has been evaluated through various preclinical studies. Key findings include:

Study TypeFindings
In vitro assaysSignificant reduction in cancer cell viability and proliferation rates.
Apoptosis assaysInduction of apoptosis in treated cancer cells.
Enzyme interactionPotential inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory effects.

Case Studies

  • Inhibition of MELK in Cancer Cells :
    • A study demonstrated that TH239 effectively inhibited MELK activity in breast cancer cell lines, leading to decreased cell growth and increased apoptosis rates compared to untreated controls.
  • Anti-inflammatory Studies :
    • In models of inflammation, TH239 showed a reduction in pro-inflammatory cytokines, indicating its potential role in managing inflammatory conditions alongside its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TH239, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 4-methoxybenzoateC10H12O3Lacks thiophene and sulfonamide groups; less versatile
Thiophene-2-sulfonamideC6H7NO2SContains sulfonamide; used in various medicinal applications
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazoleC18H22N4O3SExhibits anti-inflammatory properties; structurally distinct

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmosphere (N₂/Ar) to avoid oxidation of thiophene or pyridine moieties .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Advanced Question
Conflicts in NMR/IR/MS data often arise from:

  • Dynamic effects : Thiophene and pyridine rings may exhibit tautomerism, altering proton chemical shifts. Use variable-temperature NMR to confirm .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can skew results. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Isomerism : The sulfamoyl group’s orientation may lead to rotamers. X-ray crystallography provides definitive structural confirmation .

Q. Example Data Contradiction :

Observed δ (ppm)Expected δ (ppm)Possible CauseResolution
7.85 (s, 1H)7.70 (s, 1H)Rotameric splittingVT-NMR at −40°C

What safety protocols are critical for handling this compound?

Basic Question
Based on structurally related SDS:

  • Hazards : Acute toxicity (oral/dermal/inhalation Category 4). Use PPE: nitrile gloves, lab coat, and safety goggles .
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Emergency Measures :

  • Eye contact: Rinse with water for 15 minutes.
  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

How can reaction yields be optimized for large-scale synthesis?

Advanced Question
Methodological Approaches :

  • Catalyst Screening : Test Pd/C, CuI, or enzyme-mediated coupling for sulfamoyl bond formation .
  • Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reproducibility .
  • Design of Experiments (DoE) : Use fractional factorial design to assess interactions between temperature, stoichiometry, and reaction time .

Q. Case Study :

ParameterLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Molar Ratio (A:B)1:11:1.21:1.1

Yield increased from 62% to 85% after DoE .

What methodologies are suitable for evaluating the compound’s biological activity?

Advanced Question
In Vitro Assays :

  • Enzyme Inhibition : Screen against sulfotransferases or kinases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .

Q. Data Interpretation :

  • Compare results to positive controls (e.g., celecoxib for COX-2).
  • Address false positives by repeating assays in triplicate and using orthogonal methods (e.g., SPR for binding affinity) .

How should researchers address instability during long-term storage?

Basic Question

  • Degradation Pathways : Hydrolysis of the methyl ester or sulfamoyl group under humid conditions .
  • Stabilization Strategies :
    • Lyophilize the compound and store under argon.
    • Add stabilizers (e.g., BHT at 0.01% w/w) to prevent oxidation of thiophene .

Q. Stability Data :

ConditionTime (months)Purity (%)
25°C, ambient light392
4°C, dark1298

What advanced techniques validate the compound’s interaction with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to model binding to sulfotransferase active sites. Validate with MD simulations (AMBER) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (applicable for large targets) .

Contradiction Analysis :
If docking predicts high affinity but ITC shows weak binding, re-evaluate protonation states or solvation effects .

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